molecular formula C9H13ClN2O2S B2921178 N-tert-butyl-6-chloropyridine-3-sulfonamide CAS No. 622797-98-2

N-tert-butyl-6-chloropyridine-3-sulfonamide

Cat. No. B2921178
M. Wt: 248.73
InChI Key: IMOXXBWDLRALIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-tert-butyl-6-chloropyridine-3-sulfonamide” is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N-tert-butyl-6-chloropyridine-3-sulfonamide” is represented by the formula C9H13ClN2O2S . This indicates that the molecule is composed of 9 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“N-tert-butyl-6-chloropyridine-3-sulfonamide” has a predicted melting point of 124.96° C and a predicted boiling point of 362.5° C at 760 mmHg . The compound has a predicted density of 1.3 g/cm3 and a predicted refractive index of n20D 1.53 .

Scientific Research Applications

Catalytic Aminohydroxylation and Aziridination

N-tert-butyl-6-chloropyridine-3-sulfonamide serves as an efficient nitrogen source and terminal oxidant in catalytic aminohydroxylation and aziridination of olefins. This chemical's behavior closely resembles that of Chloramine-T in these reactions, facilitating the facile liberation of the amino group under mild acidic conditions. Such applications underscore its utility in synthesizing amines and aziridines, which are valuable in various organic syntheses (Gontcharov, Liu, & Sharpless, 1999).

Sulfonylation of Sulfonyl Hydrazides

The compound has also found application in the synthesis of sulfonamides through the sulfonylation of sulfonyl hydrazides with tert-amines. Utilizing sulfonyl hydrazides to oxidize and couple with tertiary amines signifies a green and efficient protocol for creating various sulfonamides, showcasing the environmental friendliness and versatility of this methodology (Chen et al., 2019).

Synthesis of Protected β-Amino Acids

Another significant application is in the synthesis of protected β-amino acids via the addition of a Reformatsky reagent to N-sulfonylimines. This process highlights the compound's role in the construction of amino acid derivatives, essential building blocks in peptide synthesis and pharmaceutical chemistry (Robinson & Wyatt, 1993).

Aryl Sulfonamide Synthesis

It also plays a pivotal role in the synthesis of aryl sulfonamides, particularly pyridine-core-substituted 7-azaindolyl sulfonamides. A critical step in this synthesis involves a bromine-lithium exchange reaction, demonstrating its usefulness in creating compounds with potential pharmaceutical applications (Waldmann et al., 2013).

Gold-Catalyzed Intermolecular Oxidation

Furthermore, N-tert-butyl-6-chloropyridine-3-sulfonamide is involved in gold-catalyzed intermolecular oxidation processes. Such reactions provide access to chiral pyrrolidin-3-ones, which are valuable in the synthesis of natural products and drug molecules. This application highlights the compound's role in facilitating reactions that lead to the creation of enantioenriched structures, crucial for the development of pharmaceuticals with high specificity and activity (Shu et al., 2014).

properties

IUPAC Name

N-tert-butyl-6-chloropyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-9(2,3)12-15(13,14)7-4-5-8(10)11-6-7/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOXXBWDLRALIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-6-chloropyridine-3-sulfonamide

Synthesis routes and methods

Procedure details

To a mixture of 17.3 mL (165 mmol) of tert-butylamine and 69 mL (495 mmol) of TEA in 330 mL of DCM are added portionwise, at 0° C., 35 g (165 mmol) of 6-chloropyridine-3-sulfonyl chloride. After stirring for 2 hours at 0° C., the reaction medium is taken up in 600 mL of DCM, washed with water (1 L), saturated NaHCO3 solution (1 L) and brine (1 L), dried over Na2SO4, filtered and concentrated under reduced pressure. 32.4 g of N-tertbutyl-6-chloropyridine-3-sulfonamide are obtained in the form of a white solid.
Quantity
17.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
69 mL
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

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